molecular formula C17H16ClFN2O2 B244392 N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide

Cat. No. B244392
M. Wt: 334.8 g/mol
InChI Key: VLQNAGGNUCZMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. CFM-2 has shown promise in various research applications, including the study of pain, inflammation, and respiratory diseases.

Mechanism of Action

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide works by selectively inhibiting the TRPA1 ion channel, which is involved in pain and inflammation. The TRPA1 ion channel is activated by various stimuli, including cold temperatures, irritants, and inflammatory mediators. By inhibiting the TRPA1 ion channel, N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to have anti-inflammatory effects in animal models of asthma and COPD. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to have a high degree of selectivity for the TRPA1 ion channel, which reduces the likelihood of off-target effects.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the TRPA1 ion channel, which makes it useful for studying pain and inflammation. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has also been shown to have anti-inflammatory effects in animal models of asthma and COPD, which makes it useful for studying respiratory diseases. However, N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide is also expensive and difficult to synthesize, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide. One potential area of research is the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide in combination with other drugs for the treatment of pain and inflammation. Another potential area of research is the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide in animal models of other diseases, such as cancer and autoimmune diseases. Additionally, further research is needed to better understand the long-term effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide and its potential use in clinical settings.

Synthesis Methods

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of a chlorinating agent, a morpholine derivative, and a fluorinating agent. The resulting compound is purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been extensively studied for its potential use in scientific research. It has shown promise in various research applications, including the study of pain, inflammation, and respiratory diseases. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to be a potent and selective inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. It has also been shown to have anti-inflammatory effects in animal models of asthma and chronic obstructive pulmonary disease (COPD).

properties

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(21-6-8-23-9-7-21)15(11-13)20-17(22)12-2-1-3-14(19)10-12/h1-5,10-11H,6-9H2,(H,20,22)

InChI Key

VLQNAGGNUCZMSF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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